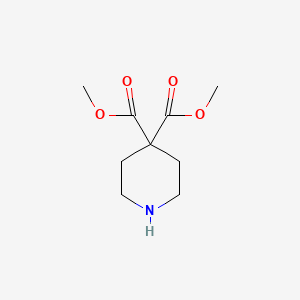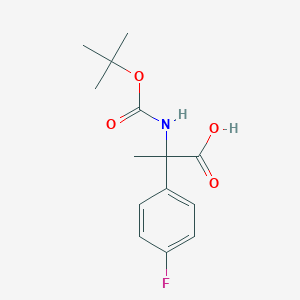
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide is an organic compound that features a bromophenoxy group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenol.
Ether Formation: 4-bromophenol is reacted with (2S)-3-methyl-2-butanol in the presence of a base such as potassium carbonate to form (2S)-2-(4-bromophenoxy)-3-methylbutanol.
Amidation: The resulting (2S)-2-(4-bromophenoxy)-3-methylbutanol is then subjected to amidation using hydroxylamine hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the hydroxylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- (2S)-2-(4-chlorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-fluorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-methylphenoxy)-N-hydroxy-3-methylbutanamide
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine or fluorine, making the brominated compound more versatile in synthetic applications.
- Biological Activity: The brominated compound may exhibit different biological activities compared to its chlorinated or fluorinated analogs due to differences in size and electronegativity.
Propriétés
Formule moléculaire |
C11H14BrNO3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)10(11(14)13-15)16-9-5-3-8(12)4-6-9/h3-7,10,15H,1-2H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
NCHNSUAJRVSHML-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NO)OC1=CC=C(C=C1)Br |
SMILES canonique |
CC(C)C(C(=O)NO)OC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)


![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)








